molecular formula C8H17NO B2863787 3-[(2-Methylbutan-2-yl)oxy]azetidine CAS No. 1343048-51-0

3-[(2-Methylbutan-2-yl)oxy]azetidine

Cat. No. B2863787
CAS RN: 1343048-51-0
M. Wt: 143.23
InChI Key: GDZIYQBCOCCUTD-UHFFFAOYSA-N
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Description

“3-[(2-Methylbutan-2-yl)oxy]azetidine” is a chemical compound with the CAS Number: 1343048-51-0 . It has a molecular weight of 143.23 and its IUPAC name is 3-(tert-pentyloxy)azetidine . The compound is usually in liquid form .


Synthesis Analysis

The synthesis of azetidines can be achieved through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .


Molecular Structure Analysis

The molecular formula of “3-[(2-Methylbutan-2-yl)oxy]azetidine” is C8H17NO . The InChI code for this compound is 1S/C8H17NO/c1-4-8(2,3)10-7-5-9-6-7/h7,9H,4-6H2,1-3H3 .


Physical And Chemical Properties Analysis

“3-[(2-Methylbutan-2-yl)oxy]azetidine” is a liquid at room temperature . It has a molecular weight of 143.23 and a molecular formula of C8H17NO . The compound is typically stored at 4 degrees Celsius .

Scientific Research Applications

Safety and Hazards

The compound has a GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

properties

IUPAC Name

3-(2-methylbutan-2-yloxy)azetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-4-8(2,3)10-7-5-9-6-7/h7,9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZIYQBCOCCUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)OC1CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Methylbutan-2-yl)oxy]azetidine

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